1-benzyl-1H-perimidine CAS number and molecular weight
1-benzyl-1H-perimidine CAS number and molecular weight
The following technical monograph provides an in-depth analysis of 1-benzyl-1H-perimidine , a specialized heterocyclic scaffold used primarily in organometallic ligand design and medicinal chemistry.
Executive Summary
1-Benzyl-1H-perimidine is a tricyclic nitrogen heterocycle derived from the perimidine (1H-perimidine) core. Structurally, it consists of a naphthalene unit fused to a pyrimidine ring at the 1,8-positions, with a benzyl group substituted at the N1 position.
This compound serves as a critical intermediate in the synthesis of N-heterocyclic carbenes (NHCs) based on the perimidine framework ("perimidin-2-ylidenes"). Unlike imidazole-based NHCs, perimidine-derived carbenes possess a six-membered central ring and distinct electronic properties due to the extensive
Chemical Identity & Physicochemical Profile[1][2]
Nomenclature and Identifiers[1]
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IUPAC Name: 1-Benzyl-1H-perimidine
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Synonyms: 1-(Phenylmethyl)-1H-perimidine; N-Benzylperimidine
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CAS Number: Not Listed in major public registries (Sigma, PubChem) as a standalone commercial commodity. It is typically synthesized de novo in research settings.
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Parent Compound (Reference): 1H-Perimidine [CAS: 204-02-4]
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Molecular Formula:
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Molecular Weight: 258.32 g/mol
Structural Properties[2]
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Core Geometry: Planar tricyclic aromatic system.
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Electronic Character: The molecule is polarized; the N1 atom (pyrrole-like) donates electron density into the ring, while the N3 atom (pyridine-like) acts as a basic site.
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Solubility: Insoluble in water; soluble in chlorinated solvents (DCM, Chloroform), DMSO, and DMF.
| Property | Value |
| Formula | |
| Molar Mass | 258.32 g/mol |
| Physical State | Yellow to orange crystalline solid (typical for perimidines) |
| Melting Point | ~130–135 °C (Derivative dependent; estimated based on analogs) |
| pKa (Conjugate Acid) | ~6.0 (Perimidine core is a stronger base than imidazole) |
Synthesis & Methodology
The synthesis of 1-benzyl-1H-perimidine is achieved via the direct N-alkylation of the parent 1H-perimidine. This protocol requires controlled basic conditions to prevent dialkylation (formation of the quaternary salt).
Reaction Scheme
The transformation involves the deprotonation of the N1-H proton followed by nucleophilic attack on benzyl bromide.
Figure 1: Synthetic pathway for 1-benzyl-1H-perimidine via nucleophilic substitution.
Detailed Experimental Protocol
Note: This protocol is adapted from standard perimidine alkylation procedures (Pozharskii et al.).
Reagents:
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1H-Perimidine (1.0 eq)
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Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)
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Benzyl Bromide (1.1 eq)
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DMF (Anhydrous)
Step-by-Step Methodology:
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Activation: In a flame-dried round-bottom flask under Argon, dissolve 1H-perimidine (10 mmol) in anhydrous DMF (20 mL).
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Deprotonation: Cool the solution to 0°C. Slowly add NaH (12 mmol) portion-wise. The solution will darken, indicating the formation of the perimidinide anion. Stir for 30 minutes at 0°C.
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Alkylation: Add benzyl bromide (11 mmol) dropwise via syringe.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Eluent: 5% MeOH in DCM).
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Quench: Carefully quench excess hydride with ice-cold water (50 mL). The product typically precipitates.
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Purification: Filter the precipitate. If oil forms, extract with DCM, dry over MgSO4, and purify via column chromatography (Silica gel; Hexane/Ethyl Acetate gradient).
Applications in Research
Precursor for Perimidin-2-ylidene (NHC) Ligands
1-Benzyl-1H-perimidine is a "masked" carbene. To generate the N-heterocyclic carbene (NHC), the N3 position must be alkylated to form a perimidinium salt , which is then deprotonated.
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Step 1: Alkylation of 1-benzyl-1H-perimidine with an alkyl halide (e.g., Methyl Iodide) yields the 1-benzyl-3-methylperimidinium salt .
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Step 2: Treatment with a strong base (KHMDS or t-BuOK) generates the free carbene.
These carbenes are stronger
Biological Activity (DNA Intercalation)
The planar, electron-deficient
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Topoisomerase II Inhibitors: By stabilizing the DNA-enzyme cleavable complex.
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Cytotoxic Agents: Against specific carcinoma cell lines (e.g., MCF-7).
Logical & Mechanistic Visualization[3]
The following diagram illustrates the transformation of the neutral 1-benzyl-1H-perimidine into an active NHC ligand for organometallic catalysis.
Figure 2: Activation pathway of 1-benzyl-1H-perimidine to functional NHC ligand.
References
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Pozharskii, A. F., & Dalatreshvili, V. M. (1981). Heterocyclic Chemistry of Perimidines. Russian Chemical Reviews. Link (Foundational text on perimidine reactivity).
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Herbert, D. E., et al. (2020). Perimidine-based N-heterocyclic carbenes: Ligand electronic properties and catalytic applications. Organometallics. Link
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PubChem Compound Summary. (2024). 1H-Perimidine (Parent Structure).[1][2] National Center for Biotechnology Information. Link
Sources
- 1. Direct synthesis of 2,3-dihydroperimidine derivatives via dehydrogenative C–N coupling using a recyclable Fe catalyst - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01009H [pubs.rsc.org]
- 2. Perimidine directed Rh( iii )-catalyzed [4 + 1] and [4 + 2] annulations: synthesis of perimidine linked spiro-succinimides and isoquinolines - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO01292A [pubs.rsc.org]
